molecular formula C8H14N2O6 B13823911 Lysidine bitartrate

Lysidine bitartrate

Cat. No.: B13823911
M. Wt: 234.21 g/mol
InChI Key: MLTUPVBYXCWMBU-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysidine bitartrate is a chemical compound that plays a crucial role in the modification of transfer ribonucleic acid (tRNA) in bacteria. It is a lysine-combined modified cytidine located at the anticodon wobble position of eubacterial tRNAIle2. This modification is essential for converting the codon specificity from AUG to AUA and the aminoacylation specificity from recognition by methionyl-tRNA synthetase to that by isoleucyl-tRNA synthetase .

Chemical Reactions Analysis

Types of Reactions

Lysidine bitartrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of these reactions is lysidine, which is then combined with bitartrate to form this compound .

Mechanism of Action

Lysidine bitartrate exerts its effects by modifying the wobble position of tRNAIle, enabling it to recognize the AUA codon instead of AUG. This modification is catalyzed by the enzyme TilS, which uses lysine and ATP as substrates. The adenylation of cytidine at the wobble position is followed by the nucleophilic attack of lysine, resulting in the formation of lysidine . This modification alters the codon-anticodon interaction, ensuring accurate decoding of the genetic code .

Properties

Molecular Formula

C8H14N2O6

Molecular Weight

234.21 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C4H8N2.C4H6O6/c1-4-5-2-3-6-4;5-1(3(7)8)2(6)4(9)10/h2-3H2,1H3,(H,5,6);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

MLTUPVBYXCWMBU-LREBCSMRSA-N

Isomeric SMILES

CC1=NCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=NCCN1.C(C(C(=O)O)O)(C(=O)O)O

Related CAS

94107-88-7
74347-31-2

Origin of Product

United States

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